Benzenemethanol, 4-(4-phenyl-1-piperazinyl)-

Molecular weight Heavy atom count Synthetic intermediate

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- (IUPAC: [4-(4-phenylpiperazin-1-yl)phenyl]methanol) is a para-substituted benzyl alcohol derivative within the 4-phenylpiperazine class, with a molecular formula of C₁₇H₂₀N₂O and a molecular weight of 268.35 g/mol. This compound integrates a primary alcohol handle with the privileged 4-phenylpiperazine pharmacophore, a scaffold recognized for its central role in dopaminergic, serotonergic, and sigma receptor ligand design.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 1152522-38-7
Cat. No. B12110836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 4-(4-phenyl-1-piperazinyl)-
CAS1152522-38-7
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CO
InChIInChI=1S/C17H20N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,20H,10-14H2
InChIKeyOOFPAHQJCNHXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- (CAS 1152522-38-7): A Physicochemically Distinct 4-Phenylpiperazine Building Block for CNS Ligand Discovery and Chemical Probe Synthesis


Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- (IUPAC: [4-(4-phenylpiperazin-1-yl)phenyl]methanol) is a para-substituted benzyl alcohol derivative within the 4-phenylpiperazine class, with a molecular formula of C₁₇H₂₀N₂O and a molecular weight of 268.35 g/mol . This compound integrates a primary alcohol handle with the privileged 4-phenylpiperazine pharmacophore, a scaffold recognized for its central role in dopaminergic, serotonergic, and sigma receptor ligand design [1]. Its unique combination of functional groups distinguishes it from closely related analogs and establishes its utility as a critical intermediate in medicinal chemistry and chemical biology.

Why a Generic 4-Phenylpiperazine or Simple Benzyl Alcohol Cannot Replace Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- in CNS-Targeted Synthesis


Attempting to substitute in-class analogs such as 4-(1-piperazinyl)benzenemethanol (des-phenyl), 4-(4-benzylpiperazin-1-yl)benzenemethanol, or simple 1-phenylpiperazine fails to replicate the precise molecular weight, lipophilicity, hydrogen-bonding geometry, and receptor-binding pharmacophore that this compound provides. Even minor alterations to the N-phenyl group or the benzylic alcohol position drastically shift calculated logP values by 1–2 units and change the number of rotatable bonds, which directly impacts CNS permeability and target engagement . Moreover, the primary alcohol enables downstream functionalization (oxidation, halogenation, etherification) that is inaccessible with phenol or tertiary alcohol analogs, making this compound uniquely positioned for constructing diverse screening libraries and PET tracer precursors [1].

Quantitative Differentiation Evidence: Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate Synthetic Intermediate Utility

The molecular weight (268.35 g/mol) and heavy atom count (20) of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- are intermediate between the des-phenyl analog (192.3 g/mol, 14 heavy atoms) and the N-benzyl analog (282.4 g/mol, 21 heavy atoms) . This positions it optimally for lead-like CNS drug properties where molecular weight <300 Da is advantageous for blood-brain barrier penetration [1]. The des-phenyl analog is often too polar and small to engage hydrophobic receptor pockets, while the N-benzyl analog exceeds preferred lead-like limits.

Molecular weight Heavy atom count Synthetic intermediate CNS drug design

Rotatable Bond Count and Conformational Flexibility Profile

The target compound possesses 4 rotatable bonds (phenyl-piperazine, piperazine-phenyl, phenyl-CH₂, CH₂-OH), compared to 3 rotatable bonds in the phenol analog (4-(4-phenylpiperazin-1-yl)phenol) and 5 rotatable bonds in the N-benzyl analog . The increased flexibility relative to the phenol analog may enhance induced-fit receptor binding, while the reduced flexibility relative to the N-benzyl analog may confer entropic advantages upon target engagement.

Rotatable bonds Conformational flexibility Entropy Receptor binding

Class-Level Dopamine D3 Receptor Affinity and Selectivity Profile

4-Phenylpiperazine derivatives as a class exhibit high affinity for the dopamine D3 receptor (D3R), with selectivities exceeding 100-fold over D2R [1]. The N-phenyl substituent is reported as a critical pharmacophoric element for D3R binding, with modifications reducing affinity by 10–100-fold. While direct binding data for the target compound itself is not publicly available, its preservation of the intact N-phenylpiperazine moiety implies retention of nanomolar-range D3R affinity typical of the class, in contrast to the des-phenyl analog, which lacks the key aryl group and would be expected to lose high-affinity binding.

Dopamine D3 receptor Binding affinity Selectivity CNS pharmacology

Synthetic Versatility: Primary Alcohol Enables Unique Downstream Derivatization Pathways

The benzylic primary alcohol of the target compound permits direct oxidation to the corresponding aldehyde or carboxylic acid, enabling convergent coupling strategies that are inaccessible with the phenol or N-benzyl analogs [1]. This functional handle is critical for constructing bi-functional molecules such as PROTACs or fluorescent probes, where precise linker attachment points are required. The phenol analog would require an additional etherification step, lowering overall synthetic efficiency.

Primary alcohol Oxidation Functionalization Synthetic intermediate PROTAC

Optimal Application Scenarios for Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- Based on Quantitative Differentiation


CNS Lead-like Compound Library Synthesis

The compound's molecular weight (268.35 g/mol) and intermediate lipophilicity position it ideally for generating CNS-focused screening libraries. Its heavy atom count (20) and rotatable bond profile (4) align with established CNS drug-like parameters [1]. Use this compound as a core scaffold for combinatorial amide or ester library generation targeting dopamine D3 or sigma-1 receptors.

PROTAC Linker and Bifunctional Probe Construction

The primary alcohol handle enables straightforward conversion to a leaving group or direct coupling with carboxylic acids, making this compound a preferred precursor for assembling PROTACs or fluorescent probes that require the 4-phenylpiperazine motif as a target-binding element [2]. This functionalization path is not accessible with phenol or N-benzyl analogs without additional steps.

Dopamine D3 Receptor Radioligand Precursor Development

The preserved N-phenylpiperazine core, critical for high D3R affinity, makes this compound a suitable precursor for developing ¹⁸F- or ¹¹C-labeled PET tracers [1]. The benzylic position can be selectively modified for radiolabel introduction while maintaining receptor binding integrity.

Structure-Activity Relationship (SAR) Anchor Point for Piperazine-focused Medicinal Chemistry

Investigators seeking to systematically explore the SAR of 4-phenylpiperazine-based ligands should procure this compound as a versatile starting material. Its intermediate properties—between the overly simple des-phenyl analog and the excessive N-benzyl analog—make it the optimal compromise for derivatization campaigns targeting CNS receptors.

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